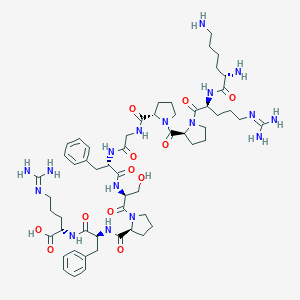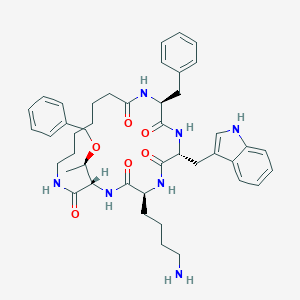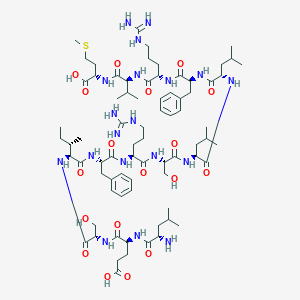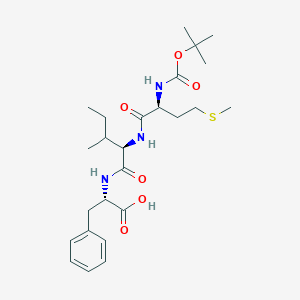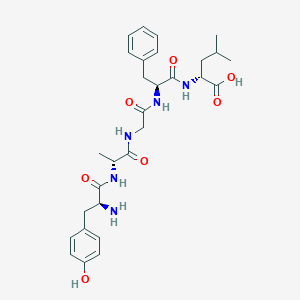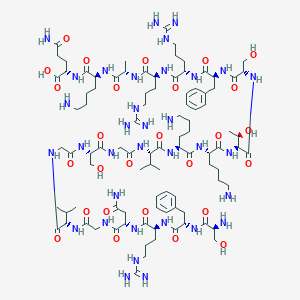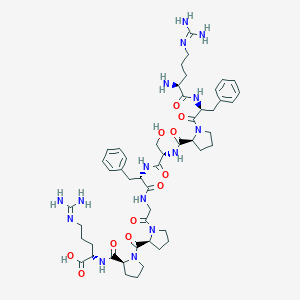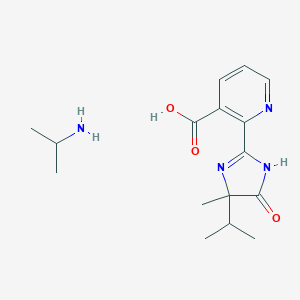
Arsenal
描述
Ac9-25 是一种合成的肽,源自膜联蛋白 I (也称为脂皮质蛋白 I) 的 N 端区域。该肽以其抗炎特性及其抑制白细胞外渗的能力而闻名。 Ac9-25 作为甲酰肽受体 1 (FPR1) 的配体,并刺激中性粒细胞 NADPH 氧化酶的活化 .
科学研究应用
Ac9-25 在科学研究中有着广泛的应用,尤其是在免疫学、炎症和细胞信号传导领域。一些值得注意的应用包括:
抗炎研究: Ac9-25 用于研究炎症机制和炎症反应的消退.
细胞信号传导研究: 该肽用于研究由甲酰肽受体 1 (FPR1) 介导的信号通路及其在免疫细胞活化中的作用.
作用机制
Ac9-25 通过与中性粒细胞表面上的甲酰肽受体 1 (FPR1) 结合来发挥其作用。这种结合激活受体并触发一系列细胞内信号传导事件,包括激活中性粒细胞 NADPH 氧化酶。 这种酶的活化导致活性氧 (ROS) 的产生,这些活性氧通过杀死病原体和调节炎症在免疫反应中发挥至关重要的作用 .
生化分析
Biochemical Properties
Imazapyr-isopropylammonium interacts with the enzyme acetohydroxyacid synthase (EC 2.2.1.6), acting as an inhibitor . This interaction disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Cellular Effects
Imazapyr-isopropylammonium is absorbed by the leaves and roots of plants, moving rapidly through the plant. It accumulates in the meristem region (active growth region) of the plant . In plants, Imazapyr-isopropylammonium disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Molecular Mechanism
Imazapyr-isopropylammonium exerts its effects at the molecular level by inhibiting the enzyme acetohydroxyacid synthase . This inhibition disrupts protein synthesis, interferes with cell growth, and affects DNA synthesis .
Temporal Effects in Laboratory Settings
The degradation rate of Imazapyr-isopropylammonium in soil is influenced by factors such as pH, organic matter content, and temperature . The half-life values ranged from 29 to 44 days in non-sterilized soils and from 81 to 134 days in sterilized soils .
Dosage Effects in Animal Models
Toxicity studies with Imazapyr-isopropylammonium have shown that it has a high LD50 in rats and mice, indicating a low level of acute toxicity .
Metabolic Pathways
The principal degradation pathway for Imazapyr-isopropylammonium in soils involves the incorporation of Imazapyr into NH4+, yielding a stable isopropylammonium salt. This is followed by further decarboxylation, demethylation, loss of the isopropyl group, cleavage, and rearrangement of the imidazolinone ring .
Transport and Distribution
Imazapyr-isopropylammonium is water-soluble, and depending on soil type and moisture, it can move into parts of the landscape where it was not sprayed . The compound is absorbed by the leaves and roots of plants and moves rapidly through the plant .
Subcellular Localization
Imazapyr-isopropylammonium accumulates in the meristem region (active growth region) of the plant This suggests that the compound may be localized to areas of active growth within the cell
准备方法
合成路线及反应条件
Ac9-25 的合成涉及固相肽合成 (SPPS),这是一种生产肽的常用方法。该过程通常从将 C 端氨基酸连接到固体树脂开始。随后,使用偶联试剂(如 N,N’-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt))以逐步方式依次添加后续氨基酸。通过反复的脱保护和偶联循环延长肽链,直到获得所需的序列。 最终的肽从树脂上裂解并使用高效液相色谱 (HPLC) 纯化 .
工业生产方法
Ac9-25 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成仪通常用于提高效率和一致性。该过程涉及严格的质量控制措施,以确保最终产品的纯度和完整性。 该肽通常以冻干形式储存以保持稳定性 .
化学反应分析
反应类型
Ac9-25 主要与生物分子发生相互作用,而不是传统的化学反应。它可以参与以下类型的反应:
常用试剂和条件
主要形成的产物
活性氧 (ROS): Ac9-25 激活中性粒细胞 NADPH 氧化酶导致活性氧的产生,这些活性氧在免疫反应中发挥作用.
相似化合物的比较
属性
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTKQZUYHSKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |
| Record name | Imazapyr isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14850 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
81510-83-0 | |
| Record name | Arsenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapyr-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arsenal (Imazapyr) is a non-selective herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development. [, , ]
A: By inhibiting ALS, this compound (Imazapyr) disrupts the production of BCAAs, leading to a shortage of these vital building blocks. [, , ] This deficiency halts protein synthesis, inhibits cell division and growth, and ultimately results in the death of the plant. [, , ]
ANone: Imazapyr has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol.
ANone: While the provided research excerpts do not detail specific spectroscopic data, comprehensive information on spectroscopic properties can be found in resources like the Pesticide Manual or chemical databases such as PubChem and ChemSpider.
ANone: this compound (Imazapyr) is commercially available in various formulations, including liquid concentrates, granules, and ready-to-use solutions. Specific formulations and their compositions may vary depending on the manufacturer and intended use. Always refer to product labels for accurate information.
ANone: While specific data is not provided in the excerpts, the stability of this compound (Imazapyr) is likely influenced by factors like temperature, pH, and exposure to sunlight. Further research on its degradation pathways and half-life in various environmental matrices is crucial for understanding its persistence and potential impact.
A: As a non-selective herbicide, this compound (Imazapyr) can potentially impact non-target organisms and ecosystems. Its persistence in soil and potential leaching into water bodies are important considerations for environmental risk assessment. Proper application methods, disposal practices, and monitoring of its fate in the environment are essential to mitigate potential negative impacts. []
ANone: Always consult and follow the safety instructions provided on the product label and Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE) during handling and application, and avoid contact with skin, eyes, and clothing. Store the product in a safe and well-ventilated area, away from children, pets, and foodstuffs.
A: The use of this compound (Imazapyr) is likely regulated by national and regional authorities. In many countries, its sale and application may require specific licenses or permits. Always check and comply with local regulations regarding the use of this herbicide. []
ANone: Future research can explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


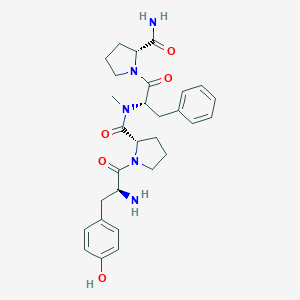
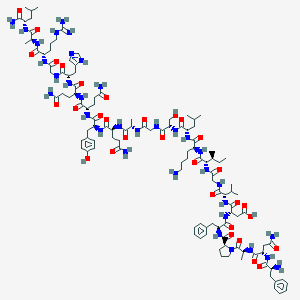
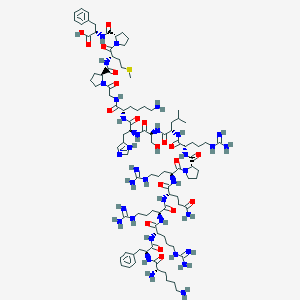
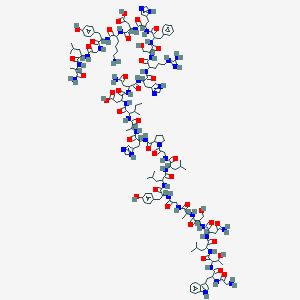
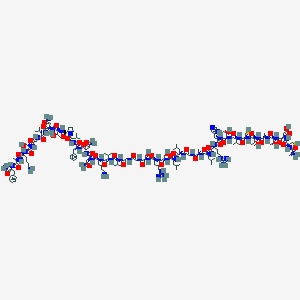
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
